An In-depth Technical Guide to the 1,4-Dihydroquinoline Core: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to the 1,4-Dihydroquinoline Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dihydroquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties have led to the discovery of a diverse range of biological activities, making it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the 1,4-dihydroquinoline core, including its physicochemical properties, synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and cardiovascular disease.
Core Structure and Physicochemical Properties
The 1,4-dihydroquinoline core consists of a dihydropyridine ring fused to a benzene ring. This arrangement confers a unique set of physicochemical properties that are crucial for its biological function and drug-like characteristics.
Structural Features
The 1,4-dihydropyridine ring in the quinoline system is not planar, adopting a boat-like conformation. The nitrogen atom and the C4 carbon are key positions for substitution, which significantly influences the molecule's properties and biological activity.
Physicochemical Data
The physicochemical properties of 1,4-dihydroquinoline and its derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. A summary of key properties for the parent 1,4-dihydroquinoline and representative derivatives is presented in Table 1.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | XLogP3 | Reference |
| 1,4-Dihydroquinoline | C₉H₉N | 131.17 | 5.96 ± 0.20 | 2.3 | [1][2] |
| 1,4-Dihydro-1,4-ethanoquinoline | C₁₁H₁₃N | 159.23 | 5.96 ± 0.20 | - | [2] |
| 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | 0.80 ± 0.20 | 1.8 | [3] |
Table 1: Physicochemical Properties of Selected 1,4-Dihydroquinoline Derivatives.
Synthesis of the 1,4-Dihydroquinoline Core
The synthesis of 1,4-dihydroquinolines can be achieved through various methods, with the Hantzsch dihydropyridine synthesis and its modifications being one of the most common and versatile approaches.[4]
Hantzsch Dihydropyridine Synthesis
This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an amine or ammonia source.[5][6]
Experimental Protocol: Synthesis of Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate [7]
-
Reactants:
-
4-chlorobenzaldehyde (1 mmol)
-
Dimedone (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (solvent)
-
Polyaniline supported zinc oxide (catalyst, 2 mol%)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Add the polyaniline-supported zinc oxide catalyst to the mixture.
-
Heat the reaction mixture at reflux temperature for up to 2 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Spectroscopic Properties
The structural characterization of 1,4-dihydroquinoline derivatives is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of 1,4-dihydroquinoline derivatives.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (DMSO, δ ppm) | Reference |
| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | 7.21 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 5.75 (s, 1H), 4.05 (q, J = 7.1 Hz, 2H), 2.48 (dd, J = 17.0, 1.1 Hz, 1H), 2.47 – 2.40 (m, 1H), 2.28 – 2.18 (m, 5H), 1.25 (t, J = 7.1 Hz, 3H), 1.02 (d, J = 3.8 Hz, 6H) | 193.87, 167.79, 152.47, 145.95, 143.80, 133.81, 129.29, 128.88, 111.40, 105.16, 59.85, 50.06, 41.04, 36.34, 33.33, 27.97, 18.96, 14.43 | [7] |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 7.26 (1H, s, NH), 7.1-7.2 (4H, m, Ar-H), 4.01-4.16 (4H, m, -CH₂-), 2.4 (6H, s, -CH₃), 1.19-1.31 (6H, t, -CH₃) | Not Available | [8] |
Table 2: Representative NMR Spectral Data for 1,4-Dihydroquinoline Derivatives.
FTIR Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in 1,4-dihydroquinoline derivatives.
| Functional Group | Vibration | Position (cm⁻¹) | Intensity |
| N-H | Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |
| C=O (Ester) | Stretch | 1690 - 1740 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Table 3: Characteristic FTIR Absorption Frequencies for 1,4-Dihydroquinoline Derivatives.
Biological Activities and Therapeutic Potential
1,4-Dihydroquinoline derivatives exhibit a wide range of biological activities, with anticancer and cardiovascular effects being the most prominent.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 1,4-dihydroquinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c (a 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [9] |
| 3c | A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [9] |
| 3c | HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [9] |
| Quinoline-chalcone hybrid 39 | A549 (Lung Cancer) | 1.91 | [5] |
| Quinoline-chalcone hybrid 39 | K-562 (Leukemia) | 5.29 | [5] |
| Quinoline-chalcone hybrid 26 | Various cancer cell lines | 2.32 - 22.4 | [5] |
Table 4: In Vitro Anticancer Activity of Selected 1,4-Dihydroquinoline Derivatives.
Mechanism of Anticancer Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism underlying the anticancer activity of some quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[5] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]
Figure 1: PI3K/Akt/mTOR Signaling Pathway Inhibition. A simplified diagram showing the inhibition of the PI3K/Akt/mTOR pathway by certain 1,4-dihydroquinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [11][12][13][14][15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
1,4-Dihydroquinoline test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the 1,4-dihydroquinoline compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Calcium Channel Blocking Activity
Certain 1,4-dihydroquinoline derivatives, structurally related to 1,4-dihydropyridines like nifedipine, act as L-type calcium channel blockers.[7] This activity is the basis for their use in treating cardiovascular diseases such as hypertension and angina.[4]
Mechanism of Action: L-type Calcium Channel Blockade
Dihydropyridine-type calcium channel blockers bind to the α1 subunit of the L-type calcium channel, stabilizing the channel in an inactivated state and thereby reducing the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes.[1][16][17][18] This leads to vasodilation and a decrease in blood pressure.
Figure 2: L-type Calcium Channel Blockade Workflow. A workflow diagram illustrating how 1,4-dihydroquinoline derivatives can block L-type calcium channels, leading to vasodilation.
Experimental Protocol: In Vitro Calcium Channel Blocking Assay (General Overview) [19][20][21]
Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channels.
-
Cell Preparation: Use cells expressing L-type calcium channels, such as isolated vascular smooth muscle cells or a stable cell line (e.g., HEK293 expressing the Caᵥ1.2 channel).
-
Recording Configuration: Whole-cell patch-clamp configuration is typically used.
-
Solutions:
-
External solution: Contains Ca²⁺ or Ba²⁺ as the charge carrier.
-
Internal (pipette) solution: Contains a Cs⁺-based solution to block K⁺ currents.
-
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward Ca²⁺ current.
-
-
Data Acquisition and Analysis:
-
Record the baseline Ca²⁺ current.
-
Apply the 1,4-dihydroquinoline test compound and record the current again.
-
The percentage of current inhibition is calculated to determine the compound's blocking activity.
-
Conclusion
The 1,4-dihydroquinoline core is a versatile and valuable scaffold in drug discovery. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways like PI3K/Akt/mTOR, and as cardiovascular drugs by acting as L-type calcium channel blockers. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of new and improved therapeutic agents. Further research into the diverse biological activities and mechanisms of action of 1,4-dihydroquinoline derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 1,4-Dihydroquinoline | C9H9N | CID 12658820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchhub.com [researchhub.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. buzzrx.com [buzzrx.com]
- 18. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]
